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Compound of Interest

Compound Name: Mivotilate

Cat. No.: B8069014

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mivotilate (also known as YH439) is a novel synthetic compound recognized for its potent
hepatoprotective properties. This technical guide provides an in-depth overview of the chemical
structure, physicochemical properties, and pharmacological activities of Mivotilate. The
document elucidates its primary mechanism of action as a potent and atypical activator of the
Aryl Hydrocarbon Receptor (AhR), leading to the modulation of key drug-metabolizing
enzymes. Furthermore, its potential anti-inflammatory effects via the inhibition of
cyclooxygenase-2 (COX-2) are discussed. This guide summarizes key quantitative data, details
relevant experimental protocols, and provides visual representations of its signaling pathways
to facilitate a comprehensive understanding for research and drug development professionals.

Chemical Structure and Physicochemical Properties

Mivotilate is a thiazolium derivative with a distinct chemical structure that contributes to its
biological activity.

Chemical Name: Isopropyl 2-(1,3-dithietan-2-ylidene)-2-[N-(4-methylthiazol-2-
yl)carbamoyl]acetate

CAS Number: 130112-42-4[1]
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Molecular Formula: C12H1aN203S3[1]

Molecular Weight: 330.45 g/mol

Chemical Structure:

Property Value Reference
Molecular Weight 330.45 g/mol MedChemExpress
Molecular Formula C12H14N203S3 [1]

CAS Number 130112-42-4 [1]

Appearance Crystalline solid General Knowledge
Solubility Soluble in corn oil (5 mg/mL) [2]

Pharmacological Properties and Mechanism of
Action

Mivotilate's primary pharmacological effect is its hepatoprotective activity, which is mediated
through multiple mechanisms, most notably the activation of the Aryl Hydrocarbon Receptor
(AhR).

Aryl Hydrocarbon Receptor (AhR) Activation

Mivotilate is a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated
transcription factor that plays a crucial role in regulating the expression of genes involved in
xenobiotic metabolism. Unlike typical planar aromatic hydrocarbon ligands of AhR, Mivotilate
is a non-aromatic thiazolium compound, representing a novel class of AhR activators. Its
activation of AhR is unique and can tolerate mutations in the receptor's ligand-binding domain,
such as the substitution of histidine 285 with tyrosine.

Upon binding to Mivotilate, the AhR translocates to the nucleus and forms a heterodimer with
the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response
Elements (XRES) in the promoter regions of target genes, leading to their transcriptional
activation.
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Modulation of Cytochrome P450 Enzymes

A significant downstream effect of AhR activation by Mivotilate is the modulation of cytochrome
P450 (CYP) enzyme expression.

 Induction of CYP1Al and CYP1A2: Mivotilate treatment leads to a time- and concentration-
dependent increase in the expression and activity of CYP1A1 and CYP1A2. This induction
occurs at the transcriptional level, with increased mRNA levels observed as early as two
hours after administration.

o Suppression of CYP2EL: Mivotilate effectively suppresses the expression of CYP2E1, an
enzyme involved in the metabolic activation of several hepatotoxins. This suppression is a
key component of its hepatoprotective effect. Oral administration of Mivotilate in rats at
doses of 75-300 mg/kg rapidly decreases the levels of immunoreactive CYP2EL protein.

Anti-inflammatory Activity

Mivotilate has also been suggested to possess anti-inflammatory properties, potentially
through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory
pathway. This dual mechanism of AhR activation and COX-2 inhibition may contribute to its
overall therapeutic potential in inflammatory liver diseases.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological and
pharmacokinetic properties of Mivotilate.

Table 1: In Vivo Hepatoprotective Effects in a Rat Model
of CCls and Ethanol-Induced Liver Injury
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Parameter Treatment Group Result Reference

Serum Alanine )
2.5-fold increase vs.

Aminotransferase CCla + Ethanol
control
(ALT)
CCla + Ethanol + o _
Significant protection
YH439
Serum Alkaline 2-fold increase vs.
CCla + Ethanol
Phosphatase (ALP) control
CCla + Ethanol + o )
Significant protection
YH439
Hepatic
) CCla + Ethanol Elevated
Hydroxyproline
CCla + Ethanol + Completely blocked
YH439 elevation

Table 2: In Vivo Effects on CYP2E1 in Rats

Dose of YH439 (p.o.) Effect on CYP2E1 Reference

Complete suppression of
25-100 mg/kg isoniazid-inducible P450 2E1
levels

Rapid decrease in
75-300 mg/kg immunoreactive CYP2E1

protein

Inhibition of CYP2E1

150 mg/k
I transcription

Table 3: Pharmacokinetic Parameters of Mivotilate
(YH439) in Different Species
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Oral

Ke
Species Route Dose Bioavailabil i . Reference
) Metabolites
ity (F)
Rat Oral 100 mg/kg 3.67% M4, M5
Oral 300 mg/kg 1.33% M4, M5
Oral 500 mg/kg 0.859% M4, M5
Oral
, 10 mg/kg 21.2% M4, M5
(micelles)
M4, M5
Rabbit \ 1-10 mg/kg o
(minimal M5)
Dog \ 1-20 mg/kg M4, M5, M7

Experimental Protocols

This section provides an overview of the methodologies that can be employed to study the

biological activities of Mivotilate.

Aryl Hydrocarbon Receptor (AhR) Activation Assay
(Luciferase Reporter Assay)

This assay quantifies the ability of a test compound to activate the AhR signaling pathway.

Principle: Genetically engineered cells containing a luciferase reporter gene under the control

of an AhR-responsive promoter are used. Activation of AhR by a ligand leads to the expression

of luciferase, and the resulting luminescence is measured as a surrogate for AhR activity.

General Protocol:

o Cell Culture: Maintain mammalian cells engineered to express the AhR and a luciferase

reporter construct in appropriate culture conditions.

o Cell Plating: Seed the reporter cells in a 96-well plate and allow them to attach.
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Compound Treatment: Treat the cells with varying concentrations of Mivotilate (or other test
compounds) and incubate for a defined period (e.g., 24 hours). Include appropriate positive
(e.g., TCDD) and negative (vehicle) controls.

Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
Measurement: Measure the luminescence using a luminometer.

Data Analysis: Plot the luminescence intensity against the compound concentration to
determine the ECso value.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the inhibitory effect of a compound on the enzymatic activity of COX-2.

Principle: The activity of purified COX-2 enzyme is measured by quantifying the production of

prostaglandins (e.g., PGE-z) from the substrate arachidonic acid. The reduction in prostaglandin

production in the presence of an inhibitor is a measure of its inhibitory potency.

General Protocol:

Enzyme and Substrate Preparation: Prepare a reaction buffer containing purified human
recombinant COX-2 enzyme and heme cofactor.

Inhibitor Incubation: Add varying concentrations of Mivotilate (or other test inhibitors) to the
enzyme solution and pre-incubate.

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

Reaction Termination: Stop the reaction after a defined time using a suitable agent (e.g.,
stannous chloride).

Prostaglandin Quantification: Measure the amount of PGE2 produced using a specific
method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and
determine the ICso value.
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In Vivo Hepatoprotectivity Study in a Rodent Model

This protocol outlines a general procedure to evaluate the hepatoprotective effects of
Mivotilate in an animal model of liver injury.

Principle: Liver injury is induced in rodents using a hepatotoxin (e.g., a combination of carbon
tetrachloride and ethanol). The protective effect of Mivotilate is assessed by measuring
biochemical markers of liver damage and histological analysis.

General Protocol:
e Animal Acclimatization: Acclimatize male Sprague-Dawley rats to laboratory conditions.

« Induction of Liver Injury: Administer a combination of CCls and ethanol for a specified period
(e.g., 9 weeks) to induce chronic liver injury.

» Mivotilate Treatment: Concurrently treat a group of animals with Mivotilate (e.g., 25-100
mg/kg, p.o.) for the duration of the toxin administration. Include a control group receiving only
the vehicle and a toxin-only group.

o Sample Collection: At the end of the treatment period, collect blood samples for biochemical
analysis and liver tissue for histological and molecular analysis.

o Biochemical Analysis: Measure serum levels of liver enzymes such as Alanine
Aminotransferase (ALT) and Alkaline Phosphatase (ALP).

» Histological Analysis: Prepare liver sections and stain with Hematoxylin and Eosin (H&E) to
assess the extent of liver damage.

o Hydroxyproline Assay: Measure the hepatic hydroxyproline content as an indicator of
fibrosis.

o Data Analysis: Compare the biochemical and histological parameters between the different
treatment groups to evaluate the hepatoprotective effect of Mivotilate.

Signaling Pathways and Experimental Workflows
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The following diagrams illustrate the key signaling pathway of Mivotilate and a typical
experimental workflow for its evaluation.

Click to download full resolution via product page

Caption: Mivotilate's AhR Signaling Pathway.
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Caption: Workflow for In Vivo Hepatoprotection Study.

Conclusion
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Mivotilate (YH439) is a promising hepatoprotective agent with a unique mechanism of action
centered on the activation of the Aryl Hydrocarbon Receptor. Its ability to modulate key drug-
metabolizing enzymes, particularly the induction of CYP1A1/2 and suppression of CYP2E1,
underscores its therapeutic potential in mitigating liver injury induced by various xenobiotics.
The additional anti-inflammatory properties through potential COX-2 inhibition further enhance
its profile as a multi-functional hepatoprotective drug candidate. This technical guide provides a
foundational understanding of Mivotilate for scientists and researchers, supporting further
investigation and development of this compound for the treatment of liver diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

